
3-Butyltridecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyltridecan-2-one is an organic compound with the molecular formula C17H34O. It belongs to the class of ketones, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its long carbon chain, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyltridecan-2-one can be achieved through various methods. One common approach involves the alkylation of a suitable precursor, such as 2-decanone, with butyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by a series of purification steps. The use of high-pressure reactors and advanced separation techniques ensures the efficient and large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Butyltridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and esters.
Reduction: Secondary alcohols.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
3-Butyltridecan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the formulation of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Butyltridecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Butyldecan-2-one: Similar in structure but with a shorter carbon chain.
3-Butylundecan-2-one: Differing by the length of the carbon chain.
3-Butyldodecan-2-one: Another homolog with a slightly longer carbon chain.
Uniqueness
3-Butyltridecan-2-one is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications where specific chain lengths are required for optimal performance.
Properties
CAS No. |
89355-11-3 |
|---|---|
Molecular Formula |
C17H34O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
3-butyltridecan-2-one |
InChI |
InChI=1S/C17H34O/c1-4-6-8-9-10-11-12-13-15-17(16(3)18)14-7-5-2/h17H,4-15H2,1-3H3 |
InChI Key |
NYPHFNIMQKEDTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


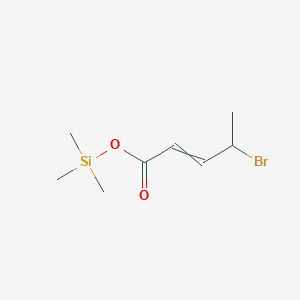

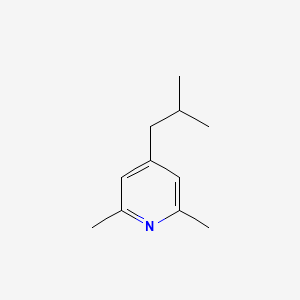
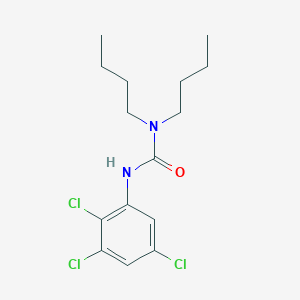
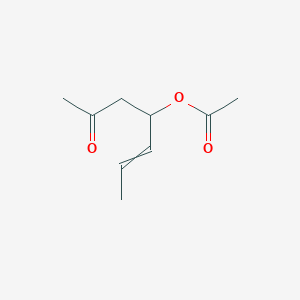

![{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14402788.png)


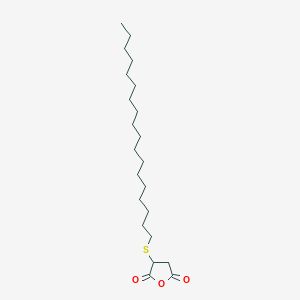
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
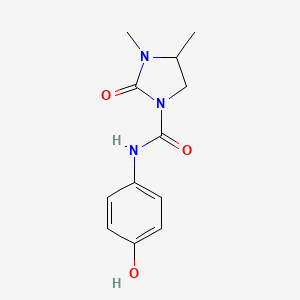
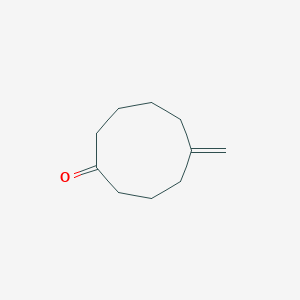
![[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid](/img/structure/B14402835.png)
